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molecular formula C17H10O B8540104 8-Fluoranthenecarboxaldehyde CAS No. 96403-41-7

8-Fluoranthenecarboxaldehyde

Cat. No. B8540104
M. Wt: 230.26 g/mol
InChI Key: KSMRJNBUEKDYGN-UHFFFAOYSA-N
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Patent
US04803222

Procedure details

Using the reductive amination procedure outlined in 1D, 8-fluoranthenecarbaldehyde (1C) and 2-methyl-2-amino-1,3-propanediol (Aldrich) gave 2-((8-fluoranthenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride mp 233°-234.5° (dec), (CH3OH/Et2O), (C, H, Cl, N).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1[C:16]2=[C:17]3[C:9]([C:10]4[C:15]2=[CH:14][CH:13]=[CH:12][CH:11]=4)=[CH:8][CH:7]=[CH:6][C:5]3=[C:4]([CH2:18][NH:19][C:20]([CH3:25])([CH2:23][OH:24])[CH2:21][OH:22])[CH:3]=1.C1C2=C3C(C4C2=CC=C(C=O)C=4)=CC=CC3=CC=1.CC(N)(CO)CO>>[ClH:1].[CH:14]1[C:15]2=[C:10]3[C:9]([C:17]4[C:16]2=[CH:2][CH:3]=[C:4]([CH2:18][NH:19][C:20]([CH3:25])([CH2:23][OH:24])[CH2:21][OH:22])[CH:5]=4)=[CH:8][CH:7]=[CH:6][C:11]3=[CH:12][CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC(=CC=C4C1=C23)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=CC=C2C=CC=C3C4=CC(=CC=C4C1=C23)CNC(CO)(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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